

# Spectroscopic data of 1-Octyn-3-OL (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1-Octyn-3-OL

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## An In-depth Technical Guide to the Spectroscopic Data of 1-Octyn-3-ol

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Octyn-3-ol** (CAS No: 818-72-4), a secondary alcohol with the molecular formula  $C_8H_{14}O$ .<sup>[1][2]</sup> The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Molecular Structure

IUPAC Name: oct-1-yn-3-ol<sup>[1]</sup> Molecular Formula:  $C_8H_{14}O$ <sup>[1][2]</sup> Molecular Weight: 126.20 g/mol<sup>[1][2]</sup> Structure:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy Data

The <sup>1</sup>H NMR spectrum of **1-Octyn-3-ol** provides information on the number of different types of protons and their neighboring environments. The data presented below was acquired in a deuterated chloroform ( $CDCl_3$ ) solvent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.3	Triplet (t)	1H	H-3 (-CH-OH)
~2.4	Doublet (d)	1H	H-1 ( $\equiv$ C-H)
~1.8	Singlet (s)	1H	-OH
~1.6 - 1.5	Multiplet (m)	2H	H-4 (-CH <sub>2</sub> -)
~1.4 - 1.3	Multiplet (m)	6H	H-5, H-6, H-7 (-CH <sub>2</sub> -)
~0.9	Triplet (t)	3H	H-8 (-CH <sub>3</sub> )

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum indicates the number of chemically distinct carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~84.8	C-2 (-C $\equiv$ )
~72.9	C-1 ( $\equiv$ C-H)
~61.5	C-3 (-CH-OH)
~37.5	C-4 (-CH <sub>2</sub> -)
~31.3	C-6 (-CH <sub>2</sub> -)
~24.9	C-5 (-CH <sub>2</sub> -)
~22.5	C-7 (-CH <sub>2</sub> -)
~13.9	C-8 (-CH <sub>3</sub> )

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-Octyn-3-ol** shows characteristic absorptions for the hydroxyl (-OH) and alkyne (C≡C) groups.

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
~3300 (broad)	O-H stretch (alcohol)[3]
~3310 (sharp)	≡C-H stretch (terminal alkyne)
~2930	sp <sup>3</sup> C-H stretch (alkyl)
~2120	C≡C stretch (alkyne)
~1050	C-O stretch (secondary alcohol)[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **1-Octyn-3-ol** does not typically show a strong molecular ion peak due to facile fragmentation.[4]

m/z	Interpretation
126	Molecular Ion (M <sup>+</sup> ) - often weak or absent[2]
108	Loss of H <sub>2</sub> O (M <sup>+</sup> - 18)[4]
97	Loss of an ethyl group (M <sup>+</sup> - C <sub>2</sub> H <sub>5</sub> )
71	Cleavage at the C3-C4 bond (loss of pentyl radical)
55	Common fragment from alkyl chain cleavage
43	Propyl cation or acylium ion fragment[1][4]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **1-Octyn-3-ol** was dissolved in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.  
[5]
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.[6]
- Acquisition Parameters ( $^1\text{H}$  NMR): A standard proton experiment was conducted. Key parameters included a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.
- Acquisition Parameters ( $^{13}\text{C}$  NMR): A proton-decoupled  $^{13}\text{C}$  experiment was performed. A wider spectral width (e.g., 0-200 ppm) was used with a sufficient number of scans to account for the lower natural abundance of the  $^{13}\text{C}$  isotope.

## IR Spectroscopy Protocol

- Sample Preparation: A neat spectrum was obtained by placing a single drop of pure liquid **1-Octyn-3-ol** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.[8]
- Data Acquisition: A background spectrum of the clean ATR crystal was first collected. The sample was then applied, and the spectrum was recorded, typically in the range of 4000-650  $\text{cm}^{-1}$ . [8] The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

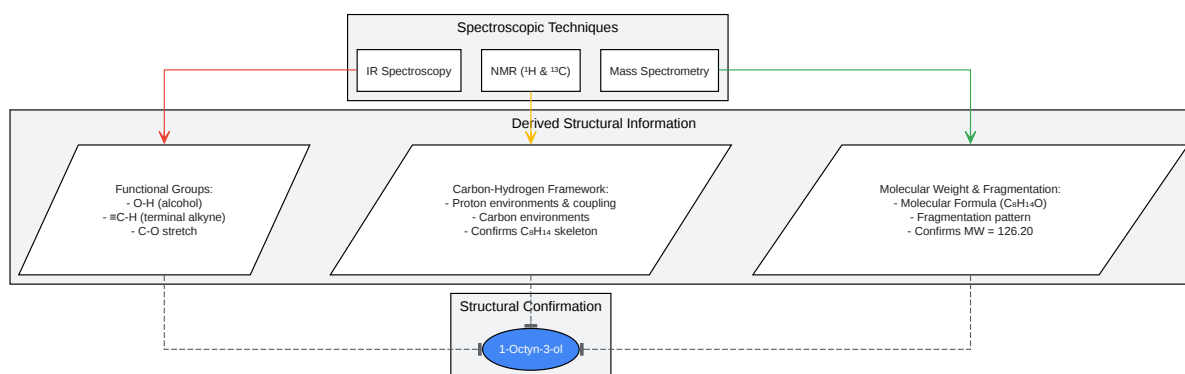
## Mass Spectrometry Protocol

- Sample Preparation: The sample was prepared by dissolving a small amount of **1-Octyn-3-ol** in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 10-100  $\mu\text{g/mL}$ . [9]
- Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction, was used.

- **Data Acquisition:** The sample was introduced into the ion source where it was bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments were separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ) and detected. The mass spectrum was recorded over a range, for example, of  $m/z$  40-200.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates how the different spectroscopic techniques contribute to the structural elucidation of **1-Octyn-3-ol**.



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Caption: Workflow for the structural elucidation of **1-Octyn-3-ol**.

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